3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-
Description
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a ketone group. The 2-ethyl substituent distinguishes it from other pyrazolone derivatives, influencing its physicochemical properties and biological activity. Pyrazolones are widely studied for their roles in medicinal chemistry, particularly as anti-inflammatory, antimicrobial, and antipyretic agents .
Properties
CAS No. |
112858-02-3 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6-7/h4H,2-3H2,1H3 |
InChI Key |
NZFRIOGEBLHAST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with β-Ketoesters
The cyclization of hydrazine derivatives with β-ketoesters represents a foundational method for synthesizing 3H-pyrazol-3-ones. This approach leverages the condensation of hydrazines with β-ketoesters to form pyrazolone rings, followed by alkylation or substitution to introduce the 2-ethyl group. For instance, 5-methyl-1H-pyrazol-3-one (1) serves as a precursor for acetylation to yield 2-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (2), which undergoes further reactions with aldehydes or halogens to introduce substituents.
In a typical procedure, 1,2-propylene diamine reacts with propionitrile in the presence of sulfocompound catalysts (e.g., sulfur dichloride) at 80–140°C to form dihydro intermediates, which are subsequently dehydrogenated using Raney’s nickel at 170–200°C. This two-step process achieves yields of 71–80%, with the dihydro compound isolated via fractional distillation under reduced pressure. The choice of catalyst critically influences reaction efficiency; sulfur dichloride and tetra sulfur chloride outperform elemental sulfur due to easier separation from the reaction mixture.
Lewis Acid-Mediated Rearrangements
Lewis acids, such as zinc chloride or boron trifluoride, facilitate rearrangements of 3-acyloxypyrazoles into 1-acyl-1,2-dihydro-3H-pyrazol-3-ones. For example, 4-alkylidene-3H-pyrazol-3-ones undergo ring-opening reactions with α-chloro esters to form spirocyclopropanepyrazoles. These reactions typically proceed at ambient temperature in dichloromethane, with yields exceeding 70% when using stoichiometric amounts of Lewis acid.
A notable application involves the synthesis of 4-arylidene-3H-pyrazol-3-ones, where the arylidene moiety is introduced via Knoevenagel condensation. Subsequent treatment with α-chloro esters (e.g., ethyl 2-chloroacetate) in the presence of zinc chloride generates spirocyclic derivatives, which are hydrogenated to yield 2-ethyl-substituted pyrazolones. This method excels in regioselectivity but requires careful control of moisture to prevent catalyst deactivation.
Multicomponent Reactions with Copper Catalysis
Copper-catalyzed multicomponent reactions have emerged as a powerful strategy for constructing functionalized pyrazolones. A recent advancement involves the three-component coupling of pyrazol-3-ones, triarylbismuthines, and selenium under copper(I) iodide catalysis. This method enables direct C–H selenylation at the 4-position of the pyrazolone ring, with yields ranging from 60–85%. While this approach primarily targets selenylated derivatives, modifying the electrophilic partner (e.g., using ethylating agents instead of selenium) could adapt the method for introducing ethyl groups.
Optimization studies reveal that polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C are optimal for maintaining catalyst activity. The use of triarylbismuthines as arylating agents minimizes side reactions, ensuring high functional group tolerance.
Industrial-Scale Production Techniques
Industrial synthesis of 2-ethyl-2,4-dihydro-3H-pyrazol-3-one prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times compared to batch processes. For example, the exothermic ring-closure reaction between 1,2-propylene diamine and propionitrile is conducted in a flow system with inline cooling, achieving 85% conversion in under 30 minutes.
Purification often involves azeotropic distillation under reduced pressure (15 mmHg) to isolate the dihydro compound, followed by recrystallization from ethanol-water mixtures. Raney’s nickel-catalyzed dehydrogenation is performed in fixed-bed reactors at 180°C, with hydrogen gas continuously removed to drive the equilibrium toward the aromatic product.
Functionalization and Derivatization Strategies
Post-synthetic modification of preformed pyrazolone cores offers a versatile route to 2-ethyl derivatives. For instance, 5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes acetylation with chloroacetyl chloride to yield 2-(2-chloroacetyl)pyrazolone, which reacts with nucleophiles like hydrazine or thiourea to introduce aminoglycyl or thiazole moieties. Bromination at the 4-position using elemental bromine generates intermediates amenable to cross-coupling reactions, enabling the installation of ethyl groups via Suzuki-Miyaura couplings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkyl or acyl-substituted pyrazolones .
Scientific Research Applications
It appears the focus of your query is on "3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-," but the provided search results primarily discuss "3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-". While these compounds share a similar pyrazolone structure, they have different substitutions, which can affect their properties and applications. Because of this difference, the information below is only generally relevant to your request.
3H-Pyrazol-3-one derivatives have a wide array of applications in scientific research, including use as building blocks for synthesizing complex organic molecules, enzyme inhibitors, and production of dyes, pigments and agrochemicals. They are known for diverse applications in medicinal chemistry, agrochemistry, and material science.
Scientific Research Applications
3H-Pyrazol-3-one derivatives are used in a variety of scientific fields:
- Chemistry These compounds serve as building blocks in the synthesis of complex organic molecules.
- Biology They are investigated for their potential as enzyme inhibitors and their roles in biochemical pathways.
- Medicine They are explored for potential anti-inflammatory, analgesic, and antipyretic properties.
- Industry They are utilized in the production of dyes, pigments, and agrochemicals.
3H-Pyrazol-3-one derivatives are gaining attention in medicinal chemistry because of their various biological activities. The unique structure of these compounds contributes to different biological activities and chemical reactivity patterns. The presence of ethyl and phenyl groups can enhance lipophilicity, facilitating interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Pyrazole derivatives, including 3H-Pyrazol-3-one, have demonstrated significant antimicrobial properties. Specific derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been studied, with compounds showing promising results against various cancer cell lines. Certain derivatives demonstrated IC50 values in the micromolar range against lung cancer cells (A549) and breast cancer cells (MCF7).
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 26 |
| Compound B | MCF7 | 3.79 |
| Compound C | HepG2 | 0.71 |
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
The structural variations in pyrazolone derivatives significantly impact their chemical behavior, stability, and bioactivity. Below is a detailed comparison with key analogues:
Substituent Effects on Physicochemical Properties
Notes:
- LogP (partition coefficient) reflects lipophilicity, influencing membrane permeability. The 2-(4-methylphenyl) derivative (LogP 1.77) is more lipophilic than the 2-ethyl variant (estimated LogP ~1.5), suggesting better bioavailability .
- Melting Points : Higher melting points (e.g., 129°C for the 4-methylphenyl derivative) correlate with crystalline stability, critical for pharmaceutical formulation .
Key Insights :
Biological Activity
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- is a compound belonging to the pyrazolone family, characterized by its five-membered ring structure containing two nitrogen atoms. Its unique molecular structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro- is CHNO, with a molecular weight of approximately 138.17 g/mol. The structure includes an ethyl group at the second position and a carbonyl group at the third position, which influences its reactivity and biological interactions.
Biological Activities
Research indicates that derivatives of 3H-Pyrazol-3-one exhibit various biological activities, including:
- Antimicrobial Activity : Compounds derived from pyrazolones have shown significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activity, which can be beneficial in treating conditions like arthritis.
- Anticancer Potential : Certain pyrazolone derivatives have been evaluated for their ability to inhibit cancer cell growth.
Antimicrobial Activity
A study synthesized novel pyrazole derivatives and evaluated their antimicrobial properties. The results indicated that several derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 5-Methyl-2-(5-methyl-6-(aryldiazenyl)-4H-1,3,4-thiadiazin-2-yl)-2,4-dihydro-3H-pyrazol-3-one | 0.0039 | S. aureus |
| 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-(phenyldiazenyl)-4H-1,3,4-thiadiazin-5(6H)-one | 0.025 | E. coli |
| 4-(dimethylamino)benzaldehyde derivative | 0.0025 | Klebsiella pneumoniae |
Anti-inflammatory Activity
Research has shown that certain pyrazolone derivatives can inhibit inflammatory pathways. For example, compounds similar to 3H-Pyrazol-3-one have been noted for their ability to reduce cytokine production in vitro.
Anticancer Activity
A study focused on the synthesis and evaluation of pyrazolone derivatives for aromatase inhibition found that some compounds exhibited IC values comparable to the standard drug letrozole. The most active compound showed an IC value of 0.0023 ± 0.0002 μM .
Table 2: Aromatase Inhibition Activity
| Compound Name | IC (μM) | Reference Compound |
|---|---|---|
| Active Compound | 0.0023 ± 0.0002 | Letrozole (0.0028 ± 0.0006) |
| Compound B | 0.0033 ± 0.0001 | - |
| Compound C | 0.0032 ± 0.0003 | - |
Case Studies
Several case studies highlight the potential therapeutic applications of pyrazolone derivatives:
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted where various pyrazolone derivatives were tested against clinical isolates of bacteria, demonstrating significant efficacy in inhibiting bacterial growth.
- Case Study on Anti-inflammatory Effects : In vivo studies assessed the anti-inflammatory effects of selected pyrazolone compounds in animal models of inflammation, showing promising results in reducing swelling and pain.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
